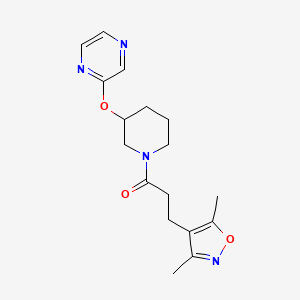
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, also known as DPI, is a commonly used compound in scientific research. It is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in intracellular signaling pathways. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Antibacterial and Antioxidant Properties : Compounds structurally related to the queried chemical have demonstrated significant antibacterial activity against common pathogens like Escherichia coli and Pseudomonas aeruginosa. Additionally, these compounds exhibit antioxidant activities, suggesting their potential utility in developing new antibacterial and antioxidant agents (A. Al-ayed, 2011).
Diverse Library Generation : The use of compounds with dimethylamino and thiophenyl groups as starting materials in alkylation and ring closure reactions has been explored to generate a structurally diverse library of compounds. This approach can be applied to synthesize a wide range of derivatives with potential biological or material applications, underscoring the versatility of these chemical frameworks (G. Roman, 2013).
Molecular Structure Investigations : Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. This research illustrates the importance of these compounds in understanding intermolecular interactions and electronic properties, which can be crucial for the design of novel materials or drugs (Ihab Shawish et al., 2021).
Biofilm Inhibition and Enzyme Inhibition : Bis(pyrazole-benzofuran) hybrids with piperazine linkers have been synthesized and tested for their antibacterial efficacy, particularly against bacterial biofilms. Additionally, these compounds have shown potential as inhibitors of the MurB enzyme, suggesting their applicability in addressing antibiotic resistance and targeting specific bacterial synthesis pathways (Ahmed E. M. Mekky & S. Sanad, 2020).
Synthesis of Fused Heterocyclic Systems : Research into the synthesis of new fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines and benzofuran derivatives, highlights the continuous interest in expanding the chemical space of heterocyclic compounds. These efforts aim to discover compounds with novel properties for potential pharmacological or material science applications (Naglaa F. H. Mahmoud et al., 2017).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-15(13(2)24-20-12)5-6-17(22)21-9-3-4-14(11-21)23-16-10-18-7-8-19-16/h7-8,10,14H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHELAMQQQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


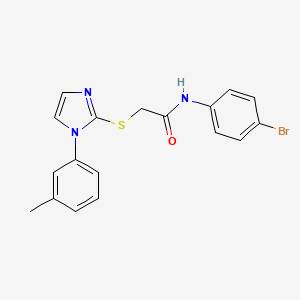
![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)
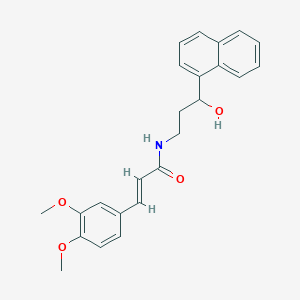
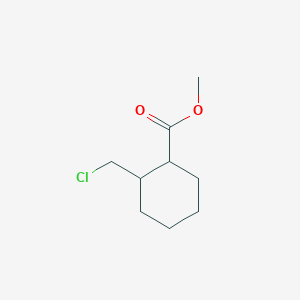
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2780574.png)
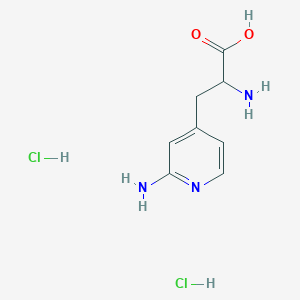

![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780581.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2780582.png)
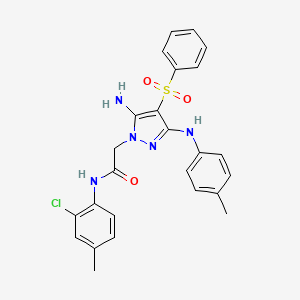
![(E)-2-(2-chlorobenzoyl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2780585.png)

![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)